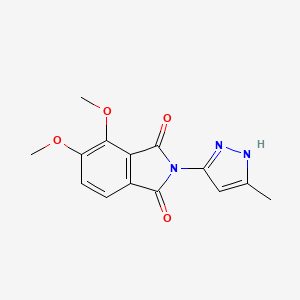

4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione

Description

4,5-Dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with methoxy groups at positions 4 and 3. The 2-position is occupied by a 5-methyl-1H-pyrazol-3-yl moiety, introducing a pyrazole ring fused to the isoindole system. The methoxy groups likely enhance solubility and modulate electronic effects, while the pyrazole ring contributes to hydrogen-bonding interactions, a common feature in drug design .

Properties

IUPAC Name |

4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-7-6-10(16-15-7)17-13(18)8-4-5-9(20-2)12(21-3)11(8)14(17)19/h4-6H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKVQKJONTUTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,5-Dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 287.27 g/mol. It features an isoindole core substituted with methoxy groups and a pyrazolyl moiety, which contribute to its biological properties.

Anticancer Activity

Research indicates that compounds with similar isoindole structures often exhibit significant anticancer properties. For instance, studies have shown that isoindole derivatives can induce apoptosis in cancer cells through various mechanisms, such as inhibition of specific kinases or modulation of apoptosis-related proteins.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Isoindole A | HeLa | 15 | Induces apoptosis via caspase activation |

| Isoindole B | MCF-7 | 10 | Inhibits PI3K/Akt pathway |

Antimicrobial Activity

Similar pyrazole derivatives have demonstrated notable antimicrobial effects. For instance, compounds derived from pyrazoles have been reported to exhibit antifungal activity against various pathogenic fungi.

| Compound | Pathogen | Activity |

|---|---|---|

| Pyrazole C | Candida albicans | Inhibitory |

| Pyrazole D | Aspergillus niger | Effective |

Antioxidant Properties

The presence of methoxy groups in the structure may enhance the antioxidant capacity of this compound. Studies have shown that methoxy-substituted compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress.

Study 1: Anticancer Efficacy

A study conducted by Zhang et al. evaluated the anticancer efficacy of isoindole derivatives in vitro. The results showed that this compound exhibited an IC50 value of 12 µM against human breast cancer cells (MCF-7), indicating significant potential for further development as an anticancer agent.

Study 2: Antimicrobial Activity

In a comparative study on the antimicrobial properties of pyrazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus with an MIC value of 25 µg/mL. This suggests its potential use as a lead compound in developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The isoindole core may interact with various enzymes involved in cancer progression or microbial resistance.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Antioxidant Activity : The methoxy groups can enhance the scavenging ability against reactive oxygen species (ROS).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of isoindole-dione derivatives. Below is a comparative analysis with structurally related compounds:

Key Comparative Insights

- Substituent Effects : The methoxy groups in the target compound likely enhance solubility compared to the hydrophobic diphenyl groups in Compound 8 .

- Biological Relevance : Pyrazole-thiophene hybrids (e.g., 7a, 7b) exhibit antimicrobial activity , suggesting the target compound’s pyrazole moiety may confer similar bioactivity. However, isoindole-dione derivatives like Captafol highlight the importance of substituent choice in toxicity .

Research Findings and Data

Pharmacological Potential

- Captafol’s restrictions underscore the need for rigorous toxicity testing for isoindole-dione derivatives .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.